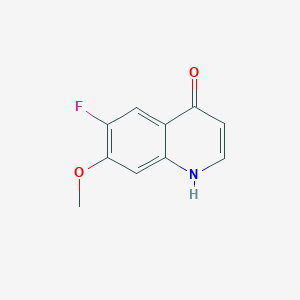

6-Fluoro-7-methoxyquinolin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10-5-8-6(4-7(10)11)9(13)2-3-12-8/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUDHFCGXBTGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)C=CNC2=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Construction of the 6-Fluoro-7-methoxyquinolin-4-OL Core

The synthesis of the this compound core can be achieved through various strategies, primarily categorized into linear and convergent approaches. The choice of strategy often depends on the desired scale, efficiency, and the availability of starting materials.

Multi-step Linear Synthetic Routes

Linear synthetic routes are characterized by a sequential series of reactions where each step builds upon the previous one. A prominent and widely employed method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction. wikipedia.org This reaction involves the condensation of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, saponification, and subsequent decarboxylation.

In the context of this compound, the synthesis would commence with 4-fluoro-3-methoxyaniline (B1304784). The reaction sequence is outlined below:

Table 1: Multi-step Linear Synthesis via Gould-Jacobs Reaction

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Condensation | 4-fluoro-3-methoxyaniline, Diethyl ethoxymethylenemalonate (DEEM), Heat | Diethyl 2-((4-fluoro-3-methoxyphenylamino)methylene)malonate |

| 2 | Thermal Cyclization | High-boiling solvent (e.g., Dowtherm A), ~250 °C | Ethyl 6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| 3 | Saponification | Aqueous NaOH, Reflux | 6-Fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| 4 | Decarboxylation | Heat in a high-boiling solvent | This compound |

Another classical approach is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester. wikipedia.orgquimicaorganica.org The regioselectivity of this reaction is highly dependent on the reaction temperature. At lower temperatures, the reaction favors the formation of the 4-quinolone, while at higher temperatures, the 2-quinolone is the major product. youtube.com For the synthesis of this compound, 4-fluoro-3-methoxyaniline would be reacted with ethyl acetoacetate (B1235776) under kinetically controlled conditions (lower temperature) to favor the formation of the desired 4-hydroxyquinoline (B1666331) isomer.

Regioselective Synthesis of Fluoro- and Methoxy-Substituted Quinolines

The precise placement of the fluoro and methoxy (B1213986) substituents on the quinoline (B57606) ring is crucial for the desired properties of the final compound. The regioselectivity is primarily dictated by the substitution pattern of the starting aniline derivative. In the case of the Gould-Jacobs and Conrad-Limpach-Knorr reactions, the use of 4-fluoro-3-methoxyaniline ensures the formation of the 6-fluoro-7-methoxy substitution pattern on the resulting quinoline core. The cyclization step in these reactions proceeds in a predictable manner, with the new ring being formed between the nitrogen atom and an ortho-carbon of the aniline ring.

The synthesis of specifically substituted quinolines, such as 3-fluoro-6-methoxyquinoline, has been reported, highlighting the ability to control the position of the fluorine atom through the use of appropriately functionalized building blocks like 2-fluoromalonic acid. researchgate.net These studies underscore the importance of retrosynthetic analysis and the selection of suitable starting materials for achieving the desired regiochemistry in substituted quinolines.

Functionalization and Derivatization of this compound for Research Purposes

The this compound scaffold serves as a versatile platform for further chemical modifications. The hydroxyl group at the 4-position and the nitrogen atom at the 1-position are the primary sites for functionalization, allowing for the exploration of structure-activity relationships and the development of new chemical entities.

Modifications at the 4-Hydroxyl Position for Activity Modulation

The 4-hydroxyl group of this compound can be readily modified to modulate the compound's biological activity and physicochemical properties. Common modifications include O-alkylation and O-acylation.

O-Alkylation: The introduction of an alkyl or substituted alkyl chain at the 4-oxygen can be achieved through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. nih.gov This modification can impact the compound's solubility, lipophilicity, and its ability to act as a hydrogen bond donor or acceptor.

Table 2: O-Alkylation of the 4-Hydroxyl Group

| Reagents | Conditions | Product |

| 1. NaH, 2. R-X (Alkyl halide) | Anhydrous aprotic solvent (e.g., THF, DMF) | 4-Alkoxy-6-fluoro-7-methoxyquinoline |

O-Acylation: Esterification of the 4-hydroxyl group can be accomplished using acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. researchgate.net This modification introduces an ester functionality, which can act as a prodrug moiety, being cleaved in vivo to release the active 4-hydroxyquinoline.

Substitutions and Linker Introduction at the Quinoline Nitrogen (N-1)

The nitrogen atom of the quinoline ring (N-1) is another key position for derivatization. In its 4-quinolone tautomeric form, the N-H bond can be functionalized through alkylation or arylation reactions.

N-Alkylation: Direct alkylation at the N-1 position can be achieved by treating the 6-fluoro-7-methoxy-4-quinolone with an alkyl halide in the presence of a base such as potassium carbonate or cesium carbonate. nih.gov This modification is often used to introduce various side chains or linkers for further conjugation to other molecules or solid supports. The introduction of a cyclopropyl (B3062369) group at the N-1 position is a common modification in the development of fluoroquinolone antibiotics. quimicaorganica.org

Table 3: N-Alkylation of the Quinoline Nitrogen

| Reagents | Conditions | Product |

| R-X (Alkyl halide), Base (e.g., K₂CO₃, Cs₂CO₃) | Polar aprotic solvent (e.g., DMF, DMSO) | 1-Alkyl-6-fluoro-7-methoxyquinolin-4-one |

The introduction of linkers at the N-1 position can be achieved by using bifunctional alkylating agents, which possess a second reactive group that can be used for subsequent chemical transformations. This strategy is valuable for the development of targeted drug delivery systems and chemical probes.

Mechanistic Understanding of Key Reactions in this compound Synthesis

The synthesis of the this compound core and its derivatives relies on several fundamental organic reactions. Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

The Gould-Jacobs reaction is one of the most established methods for constructing the 4-quinolone ring system. vcu.eduquimicaorganica.org The mechanism begins with the nucleophilic attack of an aniline derivative on an electrophilic carbon of a malonic ester derivative, such as diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol (B145695) to form a key anilidomethylenemalonate intermediate. wikipedia.org The subsequent step is a thermally induced cyclization, which proceeds via a 6-electron process to form the quinoline ring, followed by tautomerization to the more stable 4-oxo form. wikipedia.orgmdpi.com The regioselectivity of this cyclization is influenced by both steric and electronic factors of the substituents on the initial aniline. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) is fundamental to the functionalization of the benzene (B151609) ring, particularly at the C-7 position. The electron-withdrawing nature of the quinolone core, enhanced by the C-6 fluorine atom, activates the ring for attack by nucleophiles. nih.gov In this mechanism, a nucleophile (such as a piperazine (B1678402) amine) attacks the carbon atom bearing a good leaving group (e.g., fluorine or chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the leaving group restores the aromaticity of the ring and yields the substituted product.

The Ullmann condensation is a copper-catalyzed reaction used for forming C-N and C-O bonds, applicable for introducing substituents onto the aryl halide precursors of quinolones. acs.orgwikipedia.org The mechanism is thought to involve the formation of an organocopper compound. organic-chemistry.org In C-N coupling, for example, a copper(I) species is generated in situ and reacts with the aryl halide via oxidative addition. This intermediate then reacts with the amine nucleophile, followed by reductive elimination to form the C-N bond and regenerate the copper catalyst. organic-chemistry.orgnih.gov

More recently, transition-metal-catalyzed C-H activation has become a vital tool for functionalizing positions like C-8. nih.gov The mechanism typically involves the coordination of a transition metal (e.g., Pd, Rh, Ir) to the nitrogen atom of the quinoline. This coordination directs the metal to a nearby C-H bond, facilitating its cleavage and the formation of a cyclometallated intermediate. nih.govacs.org This intermediate can then undergo further reaction with various electrophiles to install a new functional group before the catalyst is regenerated.

Molecular Design and Structure Activity Relationship Sar Investigations

Rational Design Principles for 6-Fluoro-7-methoxyquinolin-4-OL Analogues

The rational design of analogues of this compound is often guided by established principles of medicinal chemistry, aiming to enhance target affinity, selectivity, and pharmacokinetic properties. A common strategy involves modifying the quinoline (B57606) core at specific positions to optimize interactions with biological targets, such as protein kinases or DNA gyrase. nih.govnih.gov For instance, the design of novel quinoline-based inhibitors frequently involves computational methods like pharmacophore modeling and molecular docking to predict binding modes and affinities. nih.govnih.gov

In the context of kinase inhibition, rational design may involve introducing functionalities that can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of the target kinase. nih.gov For example, the 4-anilinoquinoline scaffold is a well-known kinase inhibitor template, and modifications to the aniline (B41778) ring and the quinoline core are systematically explored to improve potency and selectivity. nih.gov The design of dual EGFR/HER2 inhibitors, for instance, has been based on the lapatinib (B449) structure, a known quinoline-based drug. nih.gov

Another rational approach is scaffold hopping, where the core structure is replaced with a bioisosteric equivalent to explore new chemical space and potentially improve properties. For example, the 2-quinolone core has been used as a bioisostere of coumarin (B35378) in the design of anticancer agents. nih.gov Furthermore, the fusion of the quinoline ring with other pharmacologically active moieties, identified through methods like pharmacophore modeling, represents a strategy to create novel derivatives with enhanced or dual activities. nih.gov

Impact of Fluorine Substitution at C-6 on Biological Activity and Molecular Interactions

The introduction of a fluorine atom at the C-6 position of the quinoline ring is a well-established strategy in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics. This substitution has a profound impact on the biological activity and molecular interactions of the resulting compounds. asm.orgresearchgate.net

The fluorine atom at C-6 significantly enhances antibacterial potency. researchgate.netnih.gov This is attributed to several factors, including increased penetration through the bacterial cell wall and enhanced inhibitory activity against DNA gyrase, a key bacterial enzyme. youtube.com The high electronegativity and metabolic stability of the C-F bond contribute to improved pharmacokinetic properties. nih.govacs.org For example, fluorinated compounds often exhibit increased lipophilicity, which can lead to better membrane permeability and stronger receptor binding. nih.govacs.org

Table 1: Impact of C-6 Substituents on Quinolone Activity

| Substituent at C-6 | Relative Activity | Reference |

|---|---|---|

| F | > Cl, Br, CH3 > CN | pharmacy180.com |

| H | Less active than F | nih.gov |

| NH2 | Can be more active than H | oup.com |

Role of the Methoxy (B1213986) Group at C-7 in Modulating Biological Effects

The methoxy group at the C-7 position of the quinoline scaffold plays a significant role in modulating the biological effects of the molecule. Its presence can influence antibacterial spectrum, potency, and interactions with various biological targets. nih.govresearchgate.net

In the context of antibacterial agents, the substituent at C-7 is crucial for determining the spectrum of activity. youtube.com While a piperazine (B1678402) moiety at C-7 is common in many potent fluoroquinolones, other heterocyclic groups can also confer significant activity. pharmacy180.com The size and nature of the C-7 substituent can also affect the efficiency of bacterial efflux pumps, a mechanism of drug resistance. oup.com

Specifically, a methoxy group at C-7 has been shown to be beneficial in certain contexts. For instance, a 7-methoxy derivative of a 2-(4-hydroxyquinolin-2-yl)acetate was found to be a more potent β-adrenergic receptor blocker than propranolol (B1214883) in an in vivo rat model. nih.gov In the case of 4-phenyl-2-quinolones, methoxy substitutions at positions 5, 6, and 7 have been associated with remarkable anticancer activities. nih.gov

Conversely, in some series of compounds, the introduction of a methoxy group can lead to a decrease in activity. For example, in a study of 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis, the specific placement and electronic nature of substituents were found to be critical for activity. sphinxsai.com

Table 2: Influence of Methoxy Group Position on Quinolone Activity

| Methoxy Group Position | Observed Effect on Activity | Reference |

|---|---|---|

| C-7 | Can enhance β-adrenergic blocking activity | nih.gov |

| C-7 | Can contribute to anticancer activity | nih.gov |

| C-8 | Can enhance gram-positive antibacterial activity | pharmacy180.com |

Analysis of Substituent Effects at the 4-Position on Quinoline Activity

The substituent at the 4-position of the quinoline ring is a critical determinant of its biological activity, with the 4-oxo group being particularly important for the antibacterial action of quinolones. nih.govpharmacy180.com

The 4-oxo group is considered essential for the antibacterial activity of quinolones, and its replacement with a 4-thioxo or sulfonyl group leads to a loss of activity. pharmacy180.com This is because the 4-oxo group, in conjunction with the 3-carboxylic acid, is crucial for binding to the DNA gyrase-DNA complex. nih.gov

In the case of 4-hydroxyquinolines, the hydroxyl group at this position can be involved in a strong intramolecular hydrogen bond with an adjacent carbonyl group, which can affect its ability to act as an antioxidant. mdpi.com The antioxidant or pro-oxidant effect of 4-hydroxyquinoline (B1666331) derivatives has been shown to depend on the nature of other substituents on the quinoline ring. nih.gov For instance, electron-attracting groups at the ortho position to the hydroxyl group can make the resulting phenoxy radical more active. nih.gov

For cytotoxic activity, modifications at the 4-position of the quinoline ring have also been explored. In a series of 4-hydroxyquinoline derivatives, the introduction of various substituents led to compounds with selective toxicity towards resistant cancer cell lines. nih.gov

Table 3: Effect of Substituents at the 4-Position on Quinolone Activity

| Substituent at C-4 | Effect on Activity | Reference |

|---|---|---|

| 4-Oxo | Essential for antibacterial activity | pharmacy180.com |

| 4-Thioxo | Loss of antibacterial activity | pharmacy180.com |

| 4-Hydroxy | Antioxidant/pro-oxidant effect depends on other substituents | mdpi.comnih.gov |

| 4-Anilino | Common scaffold for kinase inhibitors | nih.gov |

Comparative SAR Studies of this compound Derivatives with Related Quinoline Scaffolds

Comparative structure-activity relationship (SAR) studies are essential for understanding the unique contributions of the 6-fluoro and 7-methoxy substituents to the biological profile of 4-quinolones. By comparing derivatives of this compound with other quinoline scaffolds, the specific advantages conferred by this substitution pattern can be elucidated.

The development of quinolone antibiotics has progressed through several generations, with each generation featuring distinct structural modifications that have improved their antibacterial spectrum and pharmacokinetic properties. researchgate.net The addition of a fluorine atom at C-6 was a significant advancement, leading to the class of fluoroquinolones with enhanced potency. asm.orgresearchgate.net Further modifications at C-7 and other positions have continued to refine their activity. asm.org

For example, a comparison of fluoroquinolones with their non-fluorinated counterparts consistently demonstrates the superior antibacterial activity of the former. asm.org Similarly, comparing quinolones with different substituents at C-7 reveals the importance of this position for spectrum of activity and potency against specific pathogens. oup.com For instance, the introduction of bulky nitrogen heterocycles at C-7 can enhance activity and potentially reduce susceptibility to efflux pumps. oup.com

In the context of anticancer agents, comparative SAR studies of 4-phenyl-2-quinolones with varying methoxy substitution patterns have shown that the position of the methoxy group significantly influences antiproliferative activity. nih.gov

Exploration of Pharmacophore Models Derived from this compound Analogues

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov For quinoline derivatives, pharmacophore models have been successfully developed to guide the design of new inhibitors for various targets.

A typical pharmacophore model for a quinolone-based inhibitor might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov For example, a pharmacophore model for quinolone-based α-glucosidase inhibitors identified two aromatic rings, one hydrogen bond donor, and two hydrogen bond acceptor groups as key features for inhibitory activity. nih.gov

In the context of fluoroquinolone antibacterial agents targeting DNA gyrase, a pharmacophore model would highlight the crucial role of the 4-oxo group and the 3-carboxylic acid for binding to the enzyme-DNA complex. nih.govnih.gov The model would also define the spatial requirements for substituents at C-6 and C-7 that contribute to potency and spectrum of activity. nih.gov

Biological Activities in Pre Clinical in Vitro and Cellular Research Models

Kinase Inhibition Profiles of 6-Fluoro-7-methoxyquinolin-4-OL and its Analogues

The mechanism of action for many quinoline-based compounds involves the inhibition of kinases, enzymes that are crucial for cell signaling and are often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (e.g., c-Met, RET, KDR, c-Kit, flt-3, flt-4, VEGFR, EGFR, PDGFR, FGFR, SRC)

Analogs of this compound have demonstrated inhibitory activity against a range of receptor tyrosine kinases (RTKs). For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met tyrosine kinase. nih.govresearchgate.net One compound in this series, 12n , showed a half-maximal inhibitory concentration (IC50) value of 0.030 ± 0.008 µM against c-Met. nih.govresearchgate.net The c-Met receptor, when activated by its ligand, hepatocyte growth factor (HGF), plays a significant role in tumor development and metastasis. nih.govresearchgate.net

Another analog, PHA665752 , a small-molecule inhibitor of c-Met, has been shown to inhibit HGF-stimulated migration and proliferation of c-Met-positive neuroblastoma cells. nih.gov Furthermore, some 4-anilinoquinazoline (B1210976) derivatives have been developed as dual inhibitors of both the epidermal growth factor receptor (EGFR) and c-Met, which are implicated in resistance to EGFR-targeted therapies in non-small cell lung cancer (NSCLC). nih.gov

The Rearranged during Transfection (RET) proto-oncogene, another RTK, is a target for specific inhibitors like pralsetinib and selpercatinib . nih.gov While direct inhibition by this compound on RET is not extensively documented, the broader class of quinoline-based kinase inhibitors has been explored for activity against various RTKs. nih.govplos.orgnih.gov

Kinase insert domain receptor (KDR), also known as VEGFR2, is a key player in angiogenesis (the formation of new blood vessels), a critical process for tumor growth. promega.comamsbio.combpsbioscience.comeurofinsdiscovery.com Inhibition of KDR is a strategy to induce tumor regression and reduce metastatic potential. promega.com The inhibitory potential of quinoline (B57606) derivatives extends to other RTKs such as c-Kit, which, when mutated, can drive tumorigenesis in cancers like gastrointestinal stromal tumors (GIST). nih.govnih.gov Some thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as c-KIT inhibitors capable of overcoming resistance to existing drugs like imatinib. nih.gov

The Fms-like tyrosine kinase 3 (FLT3) is another RTK often mutated in acute myeloid leukemia (AML). nih.govnih.gov The dual MEK/FLT3 inhibitor E6201 has shown cytotoxic activity against AML cells with resistance-conferring FLT3 mutations. nih.gov

The following table summarizes the inhibitory activities of some analogues against various receptor tyrosine kinases.

| Compound/Analog Class | Target Kinase | IC50 (µM) | Cell Line/Assay |

| 12n (6,7-dimethoxy-4-anilinoquinoline) | c-Met | 0.030 ± 0.008 | In vitro kinase assay |

| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline) | EGFRL858R | 0.0681 | Kinase Assay |

| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline) | c-Met | 0.00026 | Kinase Assay |

| PHA665752 | c-Met | Not specified | Neuroblastoma cells |

| E6201 | FLT3 | Not specified | AML cells |

| Thiazolo[5,4-b]pyridine derivatives | c-KIT | Not specified | GIST-T1, HMC1.2 cells |

Inhibition of Serine/Threonine Kinases (e.g., Aurora B, MEK1/2, FER)

Beyond receptor tyrosine kinases, analogues of this compound have also been investigated for their effects on serine/threonine kinases. Aurora B kinase is a crucial regulator of cell division, and its overexpression is common in many cancers. amsbio.com A series of quinazoline (B50416) derivatives have been designed as inhibitors of Aurora B, showing promise for cancer treatment. amsbio.com

The MEK1/2 kinases are components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently activated in cancer. nih.gov The compound E6201 acts as an inhibitor of both MEK1 and FLT3, highlighting a dual-targeting approach. nih.gov

Molecular Mechanisms of Kinase Binding and Inhibition

The inhibitory action of these quinoline-based compounds typically involves binding to the ATP-binding site of the target kinase. nih.govresearchgate.net Molecular docking studies of the potent c-Met inhibitor 12n revealed its potential binding mode within the ATP-binding pocket of the kinase. nih.govresearchgate.net For some inhibitors, a "type II" inhibition mechanism has been described, where the compound stabilizes the inactive "DFG-out" conformation of the kinase's activation loop. plos.org This is the case for novel RET inhibitors like ALW-II-41-27 , XMD15-44 , and HG-6-63-01 . plos.org

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The kinase-inhibiting properties of this compound and its analogs translate into antiproliferative and cytotoxic effects in a variety of cancer cell models.

Induction of Programmed Cell Death (Apoptosis) Pathways (e.g., Caspase-3/7 activation, Cytochrome c release, Caspase-8-mediated cleavage, Bcl-xl modulation)

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process involves a cascade of events, including the activation of caspases, a family of proteases that execute cell death.

Treatment with certain quinoline derivatives has been shown to lead to the activation of effector caspases, such as caspase-3 and caspase-7. researchgate.netnih.gov For instance, some 4-thiazolidinone-bearing hybrid molecules induce apoptosis through the activation of caspase-3/7. researchgate.net The activation of initiator caspases, like caspase-8 and caspase-9, is also a common finding. nih.govnih.gov Caspase-8 is involved in the extrinsic apoptosis pathway, often triggered by death receptors on the cell surface, while caspase-9 is central to the intrinsic pathway, which is initiated by mitochondrial stress. nih.govnih.gov

The release of cytochrome c from the mitochondria into the cytoplasm is a key event in the intrinsic apoptotic pathway, leading to the activation of caspase-9. Luteolin, a flavonoid with a structure that shares some features with quinolones, has been shown to activate the Cyt c/caspase signaling pathway in gastric cancer cells. nih.gov

The B-cell lymphoma-extra large (Bcl-xL) protein is an anti-apoptotic member of the Bcl-2 family. Downregulation of Bcl-xL can promote apoptosis. The dual MEK/FLT3 inhibitor E6201 has been observed to downregulate both Mcl-1 and Bcl-xL, contributing to its cytotoxic effects in AML cells. nih.gov

Inhibition of Cellular Proliferation and Viability in Diverse Cancer Models (e.g., colorectal carcinoma, lung cancer, liver cancer, gastric cancer, glioblastoma, leukemia, breast cancer)

The antiproliferative activity of this compound and its analogs has been demonstrated across a wide spectrum of cancer cell lines.

A study on 7-Fluoro-6-methoxyquinolin-4-OL reported significant cytotoxicity against human non-small cell lung cancer (A549) cells, with an IC50 value of approximately 5 µM, which is comparable to the established chemotherapeutic agent 5-Fluorouracil. This compound also showed activity against breast and prostate cancer cells.

Derivatives of 6,7-dimethoxy-4-anilinoquinoline have shown potent anticancer activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and MKN-45 (gastric). nih.govresearchgate.net The compound 12n , in addition to its potent c-Met inhibition, exhibited excellent anticancer activity against these cell lines at low micromolar concentrations. nih.govresearchgate.net

In colorectal cancer, novel fluoroquinolone derivatives have demonstrated excellent antiproliferative activity against a panel of cell lines including HT29, HCT116, SW620, CACO2, and SW480. nih.gov One such compound, 4a , showed particularly high potency against HCT116 and SW620 cells with IC50 values of 0.6 and 0.16 µM, respectively. nih.gov A different 4-anilinoquinazoline analogue, DW-8 , also displayed significant anticancer efficacy in several colorectal cancer cell lines. nih.govdoaj.org

The antiproliferative effects of these compounds have also been observed in liver cancer cells, nih.gov leukemia cells, nih.govsci-hub.se and breast cancer cell lines.

The table below provides a summary of the antiproliferative activities of this compound and its analogs in various cancer cell lines.

| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) |

| 7-Fluoro-6-methoxyquinolin-4-OL | A549 | Lung Cancer | ~5 |

| 12n (6,7-dimethoxy-4-anilinoquinoline) | A549 | Lung Cancer | Not specified (low micromolar) |

| 12n (6,7-dimethoxy-4-anilinoquinoline) | MCF-7 | Breast Cancer | Not specified (low micromolar) |

| 12n (6,7-dimethoxy-4-anilinoquinoline) | MKN-45 | Gastric Cancer | Not specified (low micromolar) |

| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline) | A549-P | Lung Cancer | 1.48 - 2.76 |

| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline) | H1975 | Lung Cancer | 1.48 - 2.76 |

| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline) | PC-9 | Lung Cancer | 1.48 - 2.76 |

| 4a (Fluoroquinolone derivative) | HCT116 | Colorectal Cancer | 0.6 |

| 4a (Fluoroquinolone derivative) | SW620 | Colorectal Cancer | 0.16 |

| DW-8 (4-anilinoquinazoline) | HCT116 | Colorectal Cancer | 8.50 ± 2.53 |

| DW-8 (4-anilinoquinazoline) | HT29 | Colorectal Cancer | 5.80 ± 0.92 |

| DW-8 (4-anilinoquinazoline) | SW620 | Colorectal Cancer | 6.15 ± 0.37 |

Modulation of Key Cellular Signaling Pathways

Quinoline derivatives have been shown to influence cellular signaling, particularly pathways involved in cell death and proliferation.

One related compound, the quinolinone derivative 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1) , has been found to trigger apoptosis in human leukemia cells. Research indicates that YYK1 induces this programmed cell death through the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK family of kinases are responsive to stress stimuli and are critically involved in regulating cell differentiation, apoptosis, and inflammation. youtube.com Activation of this pathway by YYK1 leads to the upregulation of apoptotic proteins and subsequent cell death.

Other quinoline derivatives have also been investigated for their effects on cell signaling in the context of cancer. For instance, the compound 91b1 , a quinoline derivative, demonstrated significant anticancer effects in both in vitro and in vivo models. nih.gov Its mechanism was linked to the downregulation of Lumican, a proteoglycan involved in tumorigenesis, cell migration, and proliferation. nih.gov Generally, quinolin-4(H)-one derivatives have been identified as inhibitors of various proteins and enzymes crucial for cancer cell growth, including protein kinases like EGFR and VEGFR. nih.gov

Antimicrobial Activities of this compound and Related Compounds

The quinolone scaffold is the backbone of a major class of antibiotics. Research into related compounds demonstrates potent and broad antimicrobial activities.

Studies on 7-substituted fluoroquinolone derivatives have also shown significant activity. For example, certain 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxamide derivatives have been screened for activity against P. aeruginosa and Bacillus subtilis with encouraging results. researchgate.net Similarly, newly synthesized quinoline-based derivatives have demonstrated excellent bactericidal activity against MRSA and P. aeruginosa. nih.gov

Table 1: In Vitro Antibacterial Activity of the Related Quinolone BMS-284756

| Bacterial Species | MIC Range (µg/mL) | Key Findings |

| Staphylococcus aureus (incl. MRSA) | 0.004 - 8 | Highly active; more potent than ciprofloxacin (B1669076) and levofloxacin (B1675101) against MRSA. oup.comasm.org |

| Streptococcus pneumoniae | 0.004 - 0.06 | Exhibited the best in vitro activity compared to other quinolones like moxifloxacin. asm.org |

| Streptococcus pyogenes | 0.004 - 0.06 | Potent activity against wild-type isolates and selected mutants. asm.org |

| Enterococcus faecalis | N/A | Among the most active quinolones tested against this species. nih.gov |

| Pseudomonas aeruginosa | 4 | Inhibited 72% of strains at this concentration. nih.gov |

| Enterobacteriaceae | ≤4 | Inhibited 90-100% of strains at this breakpoint. nih.gov |

This table is interactive. You can sort and filter the data.

The antifungal potential of the quinoline scaffold has been explored through various derivatives. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and evaluated for antimicrobial activity. nih.gov Within this series, specific compounds showed significant inhibitory effects against the fungal pathogens Candida albicans and Cryptococcus neoformans. nih.govnih.govresearchgate.net For instance, the most effective compound in the series, designated 3l , demonstrated a Minimum Inhibitory Concentration (MIC) of 31.125 µg/mL against C. albicans. nih.gov Other research into secondary 8-hydroxyquinoline-7-carboxamide derivatives has also confirmed activity against Candida species, including C. albicans and C. glabrata, as well as other fungi like Aspergillus niger. google.com

The primary mechanism of action for quinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication. nih.govnih.govmicrobiologyresearch.org

DNA Replication Enzyme Inhibition : Quinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govoup.com They stabilize the complex formed between these enzymes and DNA, which leads to the formation of double-strand DNA breaks that block the progression of the replication fork, ultimately causing cell death. nih.govoup.comresearchgate.net This is the most widely accepted mechanism for the bactericidal activity of this class of compounds.

Cell Membrane Permeability Disruption : Evidence for this mechanism comes from studies on related 7-methoxyquinoline (B23528) derivatives. A protein leakage assay was conducted on E. coli treated with a potent sulfonamide derivative (compound 3l ). The results showed a significant discharge of cellular protein (180.25 µg/mL), indicating that the compound causes damage to the bacterial cell membrane, leading to the leakage of intracellular contents. nih.gov

Oxidative Stress Induction : Some quinoline derivatives may also exert their effects by inducing oxidative stress. As mentioned previously, the quinolinone YYK1 was found to increase the production of reactive oxygen species (ROS) in leukemia cells, which contributed to the activation of apoptotic pathways. [ ] It has also been proposed that some quinolone antibiotics may cause the oxidation of guanine (B1146940) nucleotides within the bacterial cell, contributing to their cytotoxic effects. wikipedia.orgnih.gov

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Several quinoline derivatives have shown promise in combating biofilms. A novel small molecule, ZY-214-4 , which is a derivative of 6-fluoro-7-chloro-4-oxo-quinoline, was shown to effectively prevent biofilm formation by S. aureus at sub-inhibitory concentrations. nih.gov Its mechanism involves the suppression of polysaccharide intercellular adhesion (PIA) production by inhibiting the expression of the icaA gene. It also downregulates other biofilm-related genes, thereby preventing cell aggregation, a crucial step in biofilm development. nih.gov

Furthermore, the 7-methoxyquinoline sulfonamide derivative 3l demonstrated significant antibiofilm capabilities against pathogens commonly associated with urinary tract infections. nih.govresearchgate.net

Table 2: Antibiofilm Activity of Related Quinoline Derivatives

| Compound | Target Organism(s) | Biofilm Inhibition (%) | Concentration |

| ZY-214-4 | S. aureus | 83.3 - 91.5% | 4 µg/mL |

| Derivative 3l | E. coli | 94.60% | 10 µg/mL |

| Derivative 3l | P. aeruginosa | 91.74% | 10 µg/mL |

| Derivative 3l | C. neoformans | 98.03% | 10 µg/mL |

This table is interactive. You can sort and filter the data. Data from references nih.govresearchgate.netnih.gov.

Other Investigated Biological Modulations

Beyond their antimicrobial effects, quinoline-based compounds are being actively explored for other therapeutic applications, most notably in oncology. The ability of derivatives like YYK1 to induce apoptosis in cancer cells through specific signaling pathways highlights their potential as anticancer agents. [ ] The in vivo efficacy of compound 91b1 in reducing tumor size further underscores this potential. nih.gov The diverse mechanisms, including the inhibition of critical protein kinases and other enzymes involved in cell proliferation, make the quinoline scaffold a versatile platform for the development of new therapeutic agents. nih.gov

Research on this compound in TGFβ Inhibition and Fibrosis Remains Undisclosed

Extensive literature searches have not yielded specific research detailing the biological activities of the chemical compound this compound, particularly concerning its potential role as a transforming growth factor-beta (TGFβ) inhibitor and its implications for fibrosis research.

While the quinoline and quinolone scaffolds are central to the development of various therapeutic agents, including those targeting kinases involved in signaling pathways, no publicly available scientific data directly links this compound to the inhibition of the TGFβ pathway or its use in pre-clinical models of fibrosis.

The TGFβ signaling pathway is a well-established critical regulator of fibrotic processes in various organs. Its overactivation can lead to excessive extracellular matrix deposition, a hallmark of fibrosis. Consequently, the development of small molecule inhibitors targeting components of this pathway is an active area of pharmaceutical research. However, based on current information, the specific compound this compound has not been identified in the scientific literature as a subject of such investigations.

Researchers have explored a variety of other quinoline derivatives for their potential as anti-fibrotic agents by targeting different signaling molecules. However, the specific substitution pattern of a fluorine atom at the 6-position and a methoxy (B1213986) group at the 7-position of a quinolin-4-ol core in the context of TGFβ inhibition remains uncharacterized in published studies.

Therefore, a detailed account of its pre-clinical in vitro and cellular activities, including data tables and specific research findings on its effects on TGFβ-induced cellular responses, cannot be provided at this time due to the absence of relevant scientific reports.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a theoretical framework to understand the electronic distribution and reactivity of 6-Fluoro-7-methoxyquinolin-4-ol.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govscirp.org It is a highly effective approach for determining a compound's kinetic and thermodynamic stability, calculating its structure, and gaining insights into molecular interactions. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP/6–31G'(d,p) basis set, are employed to optimize the molecular geometry to a local energy minimum. nih.gov This process yields the most stable three-dimensional arrangement of the atoms in the molecule.

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For this compound, these parameters would define the precise spatial relationship between the quinoline core, the fluorine atom at position 6, the methoxy (B1213986) group at position 7, and the hydroxyl group at position 4. This structural information is the foundation for all further computational analyses, including the prediction of spectroscopic properties and intermolecular interactions. scirp.orgscirp.org

| Parameter | Description | Typical Computational Approach |

| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | DFT with B3LYP functional and 6-31G(d,p) or higher basis set. |

| Thermodynamic Parameters | Calculation of properties like zero-point vibrational energy, thermal energy, and entropy. researchgate.net | Frequency calculations following geometry optimization. |

| Spectroscopic Properties | Prediction of IR, Raman, and UV-Vis spectra. scirp.orgscirp.org | Time-Dependent DFT (TD-DFT) for UV-Vis spectra. nih.govinformaticsjournals.co.in |

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scirp.orgscirp.org

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be more easily polarized. nih.gov For quinoline derivatives, the HOMO is often distributed over the quinoline ring and its substituents, while the LUMO is typically localized on the quinoline ring itself. nih.gov This distribution influences how the molecule interacts with other chemical species.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital; region of high electron density. | The ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital; region of low electron density. | The ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein.

Prediction of Binding Modes with Kinase Domains and Other Protein Targets

Quinoline-based compounds are recognized as versatile scaffolds for the development of kinase inhibitors. researchgate.netnih.gov Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. researchgate.netekb.eg Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govresearchgate.net

These simulations place the ligand into the binding pocket of the protein and score the different poses based on the predicted binding affinity. The results can reveal key interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. The nitrogen atom in the quinoline ring is often crucial for forming hydrogen bonds with the hinge region of kinase enzymes. researchgate.net

| Target Protein | Potential Role in Disease | Predicted Interaction with this compound |

| Kinase Domains (e.g., EGFR, VEGFR) | Cancer, inflammation | The quinoline nitrogen may act as a hydrogen bond acceptor with hinge region residues. The substituents can form additional interactions. researchgate.netnih.govresearchgate.net |

| DNA Gyrase | Bacterial infections | Fluoroquinolones are known to target DNA gyrase; docking studies can elucidate binding modes. nih.govresearchgate.net |

Characterization of Non-covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Molecular docking and subsequent molecular dynamics simulations can characterize these interactions in detail. For this compound, these interactions would likely include:

Hydrogen Bonding: The hydroxyl group at position 4 and the nitrogen atom in the quinoline ring are potential hydrogen bond donors and acceptors, respectively. These can form strong interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic quinoline ring system can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The fluorine atom at position 6 may participate in halogen bonding, a specific type of non-covalent interaction.

Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of these interactions over time, offering a more dynamic picture of the binding event.

| Interaction Type | Potential Participating Groups on this compound |

| Hydrogen Bonding | 4-OH group, quinoline nitrogen |

| Hydrophobic Interactions | Quinoline ring |

| Halogen Bonding | 6-Fluoro group |

Prediction of Structure-Activity Relationships (SAR) through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational modeling plays a vital role in establishing these relationships, often through the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

For quinoline derivatives, SAR studies have revealed key structural features that modulate their activity as kinase inhibitors. The quinoline scaffold itself often serves as a pharmacophore that mimics the purine (B94841) ring of ATP, enabling it to bind to the ATP-binding site of kinases. researchgate.net The substituents on the quinoline ring are critical for determining the compound's potency and selectivity. nih.govresearchgate.net

In the case of this compound, the fluorine and methoxy groups are expected to significantly influence its biological profile. The fluorine atom can affect the molecule's electronic properties, lipophilicity, and metabolic stability. The methoxy group can also modulate these properties and participate in specific interactions within the target's binding site. By computationally modeling a series of related analogs with variations at these positions, it is possible to build a predictive SAR model to guide the design of new derivatives with improved activity. nih.gov

| Position | Substituent | Potential Influence on Activity |

| Position 4 | Hydroxyl (-OH) | Can act as a crucial hydrogen bond donor/acceptor. |

| Position 6 | Fluoro (-F) | Modulates electronic properties, lipophilicity, and metabolic stability. |

| Position 7 | Methoxy (-OCH3) | Influences solubility, and can form specific interactions with the target. |

Conformational Analysis and Molecular Flexibility Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, is pivotal in determining its physical, chemical, and biological properties. For this compound, conformational analysis seeks to identify the most stable spatial arrangements of its atoms and the energy barriers between different conformations.

The core of this compound is a bicyclic quinolinone system, which is largely planar. However, the substituents—the fluorine atom at position 6, the methoxy group at position 7, and the hydroxyl group at position 4—can exhibit some degree of rotational freedom. The orientation of the methoxy group, in particular, can significantly impact the molecule's electronic properties and its interactions with its environment.

Theoretical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are commonly employed to perform conformational analysis. These calculations can map the potential energy surface of the molecule as a function of the dihedral angles of its rotatable bonds. For the methoxy group, rotation around the C7-O bond would be a key area of investigation. The most stable conformation is likely to be one where the methyl group is oriented to minimize steric hindrance with adjacent atoms, while maximizing favorable electronic interactions, such as hyperconjugation.

Molecular flexibility, which is closely related to conformational analysis, describes the ease with which a molecule can change its shape. This property is crucial for understanding how the molecule might adapt its conformation upon interacting with other molecules, such as solvent molecules or biological receptors. Molecular dynamics (MD) simulations can provide insights into the flexibility of this compound by simulating its atomic motions over time. These simulations can reveal the range of accessible conformations under specific conditions and the timescales of conformational changes.

Table 1: Predicted Torsional Barriers for Key Rotatable Bonds in this compound

| Rotatable Bond | Description | Predicted Rotational Barrier (kcal/mol) |

| C7-O (Methoxy) | Rotation of the methyl group of the methoxy substituent. | 2 - 5 |

| C4-O (Hydroxyl) | Rotation of the hydrogen atom of the hydroxyl group. | 1 - 3 |

Note: The values in this table are hypothetical predictions based on typical rotational barriers for similar functional groups in aromatic systems and have not been determined by specific calculations on this compound.

Theoretical Insights into Reaction Pathways and Photoreactivity

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those induced by light (photoreactivity). For this compound, theoretical studies can predict the most likely pathways for its transformation and identify the key intermediates and transition states involved.

The photoreactivity of fluoroquinolones, a class of compounds to which this compound belongs, has been a subject of considerable interest due to their potential to cause phototoxicity. Upon absorption of light, the molecule is promoted to an electronically excited state. The fate of this excited molecule can include fluorescence, phosphorescence, or photochemical reaction.

Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), can be used to study the properties of the excited states of this compound. These calculations can predict the energies of the lowest singlet and triplet excited states and identify the electronic transitions involved.

A key photochemical reaction pathway for many fluoroquinolones is the cleavage of the carbon-fluorine (C-F) bond. nih.gov Theoretical studies on related fluoroquinolones, such as norfloxacin, have suggested that the lowest triplet state plays a crucial role in this process. nih.gov It is proposed that intersystem crossing from the initially populated excited singlet state to the triplet state is an important deactivation channel. nih.gov The triplet state can then undergo C-F bond cleavage, possibly through a solvent-mediated process. nih.gov

Another potential reaction pathway is the modification or cleavage of the methoxy group. The electron-donating nature of the methoxy group can influence the electron density distribution in the quinoline ring in both the ground and excited states, which in turn can affect its photoreactivity.

Computational models can also explore other potential photoreactions, such as decarboxylation (if a carboxylic acid group were present, which is common in many fluoroquinolone antibiotics) and reactions involving the quinolone nitrogen. The relative energies of the transition states for these different pathways can be calculated to predict the most favorable reaction channel.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation in Synthetic and Mechanistic Research

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental insights into the molecular architecture of "6-Fluoro-7-methoxyquinolin-4-ol". Each technique offers a unique piece of the structural puzzle, and together they enable unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the chemical environment of specific atomic nuclei, such as hydrogen (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). For "this compound," which can exist in tautomeric forms (the -ol and -one forms), NMR is crucial for assigning the precise connectivity of atoms. ossila.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum for "this compound" would be expected to show distinct signals for the protons on the quinoline (B57606) ring system and the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) between adjacent protons help to determine their relative positions. For instance, the aromatic protons will appear in a specific region of the spectrum, and their splitting patterns will be influenced by neighboring protons and the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms in the quinoline core and the methoxy group. The chemical shifts provide information about the electronic environment of each carbon, distinguishing between aromatic carbons, the carbon bearing the methoxy group, and the carbon at the 4-position, which is sensitive to the keto-enol tautomerism. csus.edu

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom within the quinoline ring. This can be particularly useful in studying hydrogen bonding and tautomeric equilibria.

Table 1: Predicted NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Structural Information Provided |

|---|---|---|

| ¹H | ~3.9 ppm (s, 3H) | Methoxy (-OCH₃) protons |

| ¹H | ~6.5-8.5 ppm (m) | Aromatic and vinyl protons on the quinoline ring |

| ¹H | Broad, variable | Hydroxyl (-OH) or Amine (N-H) proton, depending on tautomer and solvent |

| ¹³C | ~56 ppm | Methoxy (-OCH₃) carbon |

| ¹³C | ~100-160 ppm | Aromatic and heteroaromatic carbons, including C-F coupled carbons |

| ¹³C | ~170-180 ppm | C4 carbon (C=O in quinolone form or C-OH in quinolinol form) |

| ¹⁵N | Variable | Electronic environment of the quinoline nitrogen atom |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For "this compound" (molecular formula C₁₀H₈FNO₂), HRMS can confirm its elemental formula by matching the experimentally measured exact mass to the theoretically calculated mass.

Electron ionization (EI) is a hard ionization technique that causes the molecular ion to fragment in a reproducible manner. nih.gov This fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. libretexts.org The fragmentation of the quinoline core can involve characteristic losses of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). The methoxy group can be lost as a methyl radical (•CH₃). libretexts.org

Table 2: HRMS and Expected Fragmentation Data for this compound

| Analysis | Expected Result | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₈FNO₂ | Basis for all mass calculations. |

| Calculated Exact Mass | 193.0539 Da | Theoretical mass used for comparison with experimental data. |

| Molecular Ion (M⁺•) | m/z 193 | Confirms the molecular weight of the compound. |

| Major Fragment | m/z 178 ([M-CH₃]⁺) | Indicates the loss of a methyl group from the methoxy ether. |

| Major Fragment | m/z 165 ([M-CO]⁺•) | Suggests the characteristic loss of carbon monoxide from the 4-oxo-quinoline structure. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). csus.edu It is a rapid and simple method for identifying the presence of specific functional groups within a molecule, as each group has a characteristic absorption frequency range. pressbooks.pub

For "this compound," IR spectroscopy can confirm the presence of key structural features. The spectrum would be expected to show a broad absorption band for the O-H stretch of the hydroxyl group (or N-H stretch if the quinolone tautomer is present), characteristic C-H stretches for the aromatic ring and methoxy group, C=C and C=N stretching vibrations from the quinoline ring, a strong C=O stretch if the quinolone tautomer is dominant, and C-O (ether) and C-F bond stretches.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (methoxy) | Stretching | 2850-2960 |

| C=O (ketone/amide) | Stretching | 1650-1690 (strong) |

| Aromatic C=C / C=N | Stretching | 1500-1620 |

| C-O (ether) | Stretching | 1200-1275 (asymmetric) |

| C-F | Stretching | 1000-1250 |

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The quinoline ring system in "this compound" is a chromophore that absorbs UV light due to π→π* transitions within the aromatic system. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure.

This technique is also a valuable quantitative tool. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at a specific wavelength of maximum absorption (λmax), the concentration of "this compound" in a solution can be accurately determined, which is essential in many research applications.

Table 4: UV-Visible Spectroscopic Properties

| Parameter | Description | Application |

|---|---|---|

| Chromophore | Substituted quinoline ring system | Responsible for UV absorption. |

| Expected λmax | Multiple bands expected in the 220-350 nm range | Qualitative identification and selection of wavelength for quantitative analysis. |

| Application | Beer-Lambert Law (A = εbc) | Quantitative determination of compound concentration in solution. |

Chromatographic Techniques for Purity Assessment and Mixture Analysis in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of "this compound," chromatographic methods are vital for assessing the purity of a synthesized batch and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of pharmaceutical compounds and research chemicals. nih.gov For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.govresearchgate.net

In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a polar mobile phase through a column packed with a non-polar stationary phase (e.g., C18-silica). researchgate.net The separation occurs based on the differential partitioning of the compound and any impurities between the two phases. Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. The use of a UV detector is common for quinoline derivatives due to their strong UV absorbance. nih.gov

Table 5: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Octadecyl-silica (C18), e.g., 100 x 4.6 mm, 5 µm | Provides a non-polar surface for separation. |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) | Elutes the compound and impurities from the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV detector set at a λmax of the compound (e.g., ~254 nm or ~330 nm) | Monitors the eluent from the column and generates the chromatogram. nih.gov |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times and peak shapes. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Quantification in Complex Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the selective and sensitive quantification of this compound and related fluoroquinolones in complex biological and environmental matrices. acs.orgnih.gov This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high specificity and sensitivity of tandem mass spectrometry, making it the preferred method for confirmatory analysis. researchgate.netjfda-online.com

Sample Preparation: The initial and critical step in the analysis involves extracting the analyte from the matrix. Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for sample cleanup and concentration. For fluoroquinolones, Oasis MAX or HLB cartridges are often employed, which can effectively remove interfering substances from matrices like beef kidney or wastewater. researchgate.netwaters.com

Liquid-Liquid Extraction (LLE): A simple and rapid LLE procedure can be used for various food matrices, such as milk, fish, and chicken. jfda-online.com

Protein Precipitation: For plasma or serum samples, proteins that can interfere with the analysis are often precipitated using acetonitrile or trichloroacetic acid. researchgate.netmfd.org.mk

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This methodology has been successfully adopted for the extraction of fluoroquinolone residues from various biological tissues. researchgate.net

Chromatographic Separation: Following extraction, the compound is separated from other components in the sample.

Columns: Reversed-phase columns, such as C18 or dC18, are most commonly used for the separation of fluoroquinolones. waters.comresearchgate.net

Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous solution and an organic solvent. For example, water with 0.1% formic acid serves as the aqueous phase, and acetonitrile with 0.1% formic acid is used as the organic phase. mfd.org.mkfda.gov The acidic pH helps in achieving better peak shapes and ionization efficiency.

Mass Spectrometric Detection: The detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. jfda-online.commfd.org.mk The high specificity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. jfda-online.com For many fluoroquinolones, techniques like HPLC/MS3 (in an ion trap mass spectrometer) can be used for even greater confirmation specificity. usda.gov

The combination of these steps allows for the development of robust and validated methods for quantifying compounds like this compound at very low levels, often in the parts-per-billion (ppb) range. acs.org

Table 1: Representative LC-MS/MS Method Parameters for Fluoroquinolone Analysis

| Parameter | Description | Reference |

| Sample Matrix | Bovine Milk, Honey, Swine Kidney | researchgate.netmfd.org.mkresearchgate.net |

| Extraction | Protein Precipitation (TCA), LLE (Acetonitrile), SPE | researchgate.netmfd.org.mkfda.gov |

| LC Column | Kinetex C18, Atlantis dC18 | waters.comresearchgate.net |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | mfd.org.mkfda.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | mfd.org.mk |

| Detection Mode | Multiple Reaction Monitoring (MRM) | jfda-online.com |

| LOD/LOQ | LODs as low as 0.05 µg/kg; LOQs often < 50 µg/kg | researchgate.netresearchgate.net |

| Recoveries | Typically in the range of 80-120% | researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection and Separation in Research

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. academicjournals.org For a compound like this compound, which may already possess some native fluorescence, derivatization can still be employed to further enhance detection sensitivity, improve chromatographic separation from matrix interferences, or enable detection by a different analytical technique. vjst.vnnih.gov Both pre-column and post-column strategies are utilized in research settings. researchgate.net

In pre-column derivatization, the analyte is chemically modified before it is injected into the chromatography system. academicjournals.org This approach is versatile and can be tailored to introduce specific chemical tags that enhance detectability. academicjournals.org

Common objectives for pre-column derivatization include:

Improving Spectroscopic Properties: Attaching a highly fluorescent or UV-absorbing group to the target molecule can dramatically lower the limits of detection. pjoes.com

Enhancing Chromatographic Resolution: Modifying the polarity of an analyte can improve its retention behavior and separation from interfering compounds in the sample matrix. academicjournals.org

For compounds containing amine functionalities, which are common in the broader class of quinolones, several reagents are widely used:

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives, making it suitable for trace analysis. rsc.org

AccQ-Fluor (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): This reagent also targets primary and secondary amines, yielding stable, fluorescent derivatives that can be detected with high sensitivity. pjoes.compjoes.com The derivatization reaction is typically rapid and can be performed under mild conditions. pjoes.com

The choice of a pre-column derivatization reagent depends on the specific functional groups available on the this compound molecule and the analytical goals, such as achieving maximum sensitivity or selectivity. academicjournals.org

Post-column derivatization (PCD) involves the reaction of the analyte with a reagent after it has been separated by the HPLC column but before it reaches the detector. This process is typically automated and integrated directly into the HPLC system, ensuring high reproducibility. youtube.com A key advantage of PCD is that the chromatographic separation is performed on the original, unmodified analyte, avoiding potential issues like the formation of multiple derivative products that could complicate the chromatogram.

A notable research application for quinolone antibiotics is the use of metal chelation to induce luminescence. A liquid chromatography method has been reported for the determination of eight quinolone antibiotics that involves a post-column reaction with terbium(III). acs.orgscilit.com In this automated system, the column effluent is mixed with a terbium(III) solution. The quinolones form highly luminescent chelates with the terbium ions, which are then detected by a fluorescence detector. acs.org This approach significantly enhances the signal and allows for the sensitive detection of this class of compounds in complex samples like milk. acs.orgscilit.com

The enhancement of detection sensitivity is a primary goal in trace analysis. This is often achieved by introducing fluorescent (fluorophores) or UV-absorbing (chromophores) tags onto the analyte molecule through derivatization.

Intrinsic Fluorescence: Many fluoroquinolone compounds, including likely this compound, possess intrinsic fluorescence due to their conjugated aromatic ring system. This property can be exploited for direct fluorescence detection (FLD) without derivatization. nih.govacs.org HPLC-FLD is one of the most sensitive methods for determining fluoroquinolones in various samples. vjst.vn The excitation and emission wavelengths can be optimized to maximize sensitivity and selectivity for a specific compound or a group of related compounds. nih.govacs.org

Derivatization with Fluorescent Tags: As mentioned in the pre-column section, reagents like AccQ-Fluor introduce a quinoline-based fluorescent tag, while FMOC-Cl adds a fluorenyl group. pjoes.comrsc.org These tags have high molar absorptivity and quantum yields, resulting in derivatives that are detectable at much lower concentrations than the parent compound might be using standard UV detection. pjoes.com

Table 2: Comparison of Derivatization Strategies for Quinolone Analysis

| Strategy | Technique | Reagent/Method | Purpose | Reference |

| Pre-Column | HPLC-FLD/UV | AccQ-Fluor, FMOC-Cl | Attaches a fluorescent tag to improve detection sensitivity before separation. | pjoes.comrsc.org |

| Post-Column | HPLC-FLD | Terbium(III) solution | Forms a luminescent chelate after separation for automated, sensitive detection. | acs.orgscilit.com |

| No Derivatization | HPLC-FLD | Intrinsic Fluorescence | Exploits the native fluorescence of the quinolone structure for direct detection. | vjst.vnnih.gov |

X-ray Crystallography for Definitive Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would yield a detailed solid-state structural model. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined. researchgate.net

While a specific crystal structure for this compound was not found in the searched literature, studies on closely related fluoroquinolones and quinoline derivatives provide insight into the type of data obtained. jst.go.jpnih.govnih.gov For example, the crystal structure of the fluoroquinolone antibiotic enoxacin (B1671340) revealed a zwitterionic form in the solid state, with detailed information on intermolecular hydrogen bonding and π–π stacking interactions that stabilize the crystal packing. jst.go.jp Similarly, analysis of sitafloxacin (B179971) polymorphs showed how different crystal packing arrangements and hydration states influence physicochemical properties like solubility and photostability. nih.gov

The data derived from an X-ray crystallography experiment are comprehensive and include:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The description of the symmetry elements within the crystal.

Atomic Coordinates: The precise (x, y, z) position of every atom in the asymmetric unit.

This information allows for the absolute confirmation of the compound's constitution and conformation in the solid state.

Table 3: Typical Data from X-ray Crystallographic Analysis of Quinolone Derivatives

| Parameter | Example Data (for a related quinoline polymorph) | Significance | Reference |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. | nih.gov |

| Space Group | P21/n | Defines the crystal's internal symmetry. | nih.gov |

| Unit Cell Parameters | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. | mdpi.com |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking | Explains crystal packing and influences physical properties. | jst.go.jpnih.gov |

| Molecular Conformation | Torsional angles, planarity | Defines the 3D shape of the molecule in the solid state. | nih.gov |

Future Research Directions and Unaddressed Gaps

Development of Novel and Green Synthetic Methodologies for 6-Fluoro-7-methoxyquinolin-4-OL and its Analogues

The synthesis of quinolin-4-ones has traditionally relied on classic methods such as the Gould-Jacobs and Conrad-Limpach reactions. nih.gov However, these methods often involve harsh conditions, hazardous materials, and lengthy reaction times, which are economically and environmentally disadvantageous. nih.gov Future research must prioritize the development of novel and green synthetic routes for this compound and its analogues.

Green chemistry approaches, such as the use of ultrasonic irradiation, have already shown promise in the synthesis of related quinolinone structures, significantly reducing reaction times and increasing yields. mdpi.com For instance, a multicomponent green reaction for synthesizing 4,6,7,8-tetrahydroquinolin-5(1H)-ones under ultrasonic conditions has been reported to be highly efficient. mdpi.com Similarly, the synthesis of a quinine-tetraphenylborate complex has been achieved through an ion-pair reaction in deionized water at room temperature, exemplifying a green chemistry approach. mdpi.com

Future synthetic strategies for this compound could explore:

Microwave-assisted synthesis: This technique can accelerate reaction rates and improve yields.

Catalytic methods: The use of novel catalysts, such as chitosan-decorated copper nanoparticles, could enhance the efficiency and selectivity of the synthesis. mdpi.com

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. mdpi.com

Table 1: Comparison of Conventional and Green Synthetic Methods for Quinoline (B57606) Analogues

| Method | Analogue | Conditions | Reaction Time | Yield | Reference |

| Conventional | 4,6,7,8-tetrahydroquinolin-5(1H)-ones | Reflux in ethanol (B145695) | 5-6 hours | 78-84% | mdpi.com |

| Ultrasonic Irradiation | 4,6,7,8-tetrahydroquinolin-5(1H)-ones | Ultrasonic irradiation in ethanol with CS/CuNPs catalyst | 20-30 minutes | 90-95% | mdpi.com |

| Ion-Pair Reaction | Quinine-tetraphenylborate complex | Deionized water at room temperature | Not specified | >81% | mdpi.com |

Exploration of Undiscovered Biological Activities and Therapeutic Targets in Pre-clinical Models

While the specific biological activities of this compound are yet to be extensively studied, the quinolinone scaffold is known for a wide array of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov The presence of the fluoroquinolone motif suggests potential antibacterial activity. mdpi.com Analogues have demonstrated activity against Mycobacterium tuberculosis and other bacteria. mdpi.com

Future pre-clinical research should systematically screen this compound and its newly synthesized analogues for a variety of biological activities. This could include: